

# Chemical and Physical Identifiers

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## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

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Abemaciclib is a selective, ATP-competitive inhibitor of cyclin-dependent kinases CDK4 and CDK6, used for treating specific types of advanced or metastatic breast cancer [1] [2].

**Table 1: Core Chemical Identifiers for Abemaciclib**

Identifier	Value
Systematic Name (IUPAC)	N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine [3] [4]
CAS Registry Number	1231929-97-7 [3] [4] [5]
Molecular Formula	C <sub>27</sub> H <sub>32</sub> F <sub>2</sub> N <sub>8</sub> [6] [1] [2]
Molecular Weight	506.60 g/mol [4] [5] (506.606 g·mol <sup>-1</sup> [6] [1])
Related CAS (mesylate salt)	1231930-82-7 [5]
Canonical SMILES	CCN1CCN(CC1)Cc1ccc(nc1)Nc1ncc(c(n1)c1cc(F)c2c(c1)n(C(C)C)c(n2)C)F [6] [2]
InChI Key	UZWDCWONPYILKI-UHFFFAOYSA-N [3] [6] [2]

Identifier	Value
XLogP	4.03 [2]
Hydrogen Bond Donor Count	1 [2]
Hydrogen Bond Acceptor Count	7 [2]
Rotatable Bond Count	7 [2]
Topological Polar Surface Area	75 Å <sup>2</sup> [2]

Table 2: Physical Properties and Handling

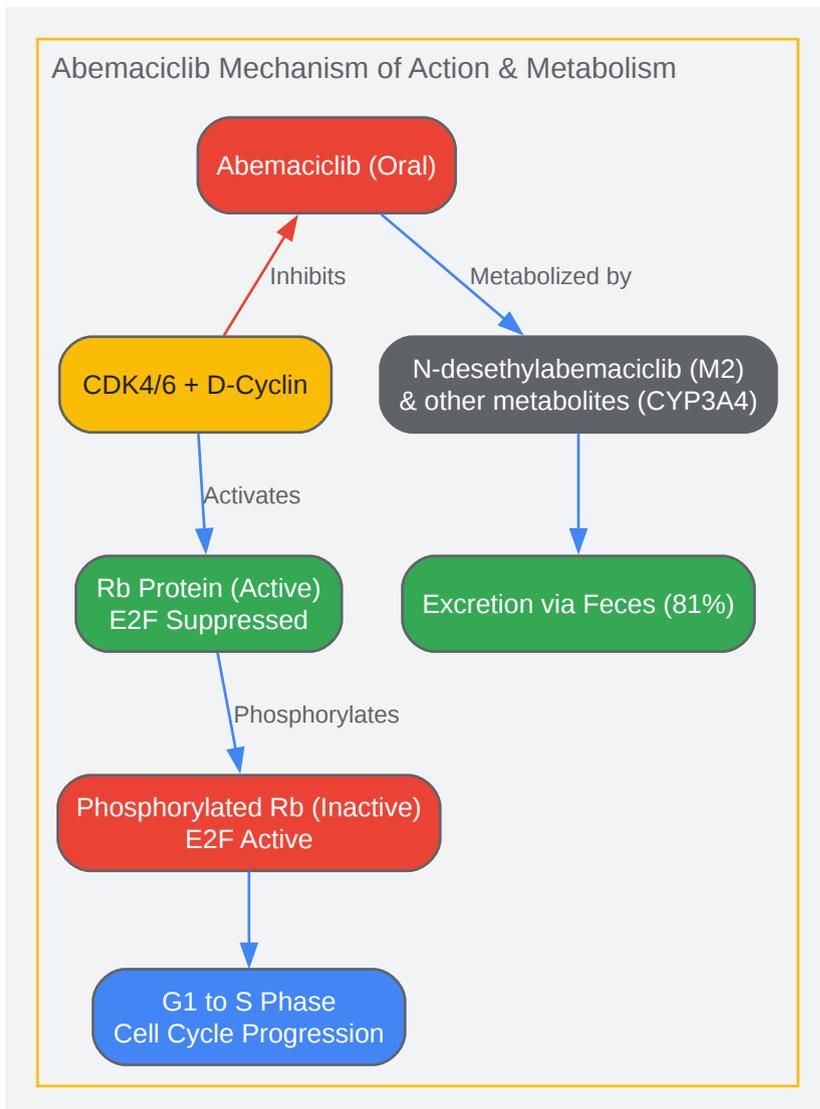
Property	Specification
Physical Form	Solid (Light Yellow) [3] [5]
Melting Point	175-181°C [4]
Purity	≥98% (HPLC) [5] (typically 99% [3] [4])
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C [3]. Store long-term in a cool, dry place [4].
Signal Word (GHS)	Warning [3] [4]

## Pharmacological Profile & Clinical Pharmacokinetics

Table 3: Pharmacokinetic Properties of Abemaciclib

Parameter	Value / Description
<b>Mechanism of Action</b>	Selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Inhibits Rb protein phosphorylation, causing G1 phase cell cycle arrest [1].
<b>Bioavailability</b>	45% [6] [1]
<b>Tmax (Time to Cmax)</b>	4-6 hours (range up to 24 hours) [1]
<b>Protein Binding</b>	96.3% (Abemaciclib); Major metabolites M2, M18, M20 also highly bound (93.4-97.8%) [1]
<b>Volume of Distribution</b>	690.3 L (49% CV) [1]
<b>Metabolism</b>	Primarily by <b>CYP3A4</b> to major active metabolite N-desethylabemaciclib (M2), and other metabolites (M18, M20) [1].
<b>Half-Life</b>	18.3 hours (72% CV) [6] [1]
<b>Clearance</b>	26.0 L/h (51% CV) [1]
<b>Route of Elimination</b>	Feces (81%), Urine (3%) [6] [1]
<b>Food-Drug Interactions</b>	Avoid grapefruit/grapefruit juice (CYP3A4 inhibitor). Avoid St. John's Wort (CYP3A4 inducer) [1] [7].

The following diagram illustrates the primary mechanism of action of Abemaciclib and its metabolic pathway.



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## Experimental Protocols for In Vitro Analysis

The following protocols are compiled from research studies investigating the effects of abemaciclib on various cancer cell lines [5].

### Protocol 1: Cell Proliferation and Cell Cycle Analysis

This protocol is used to determine the  $IC_{50}$  of abemaciclib and analyze its impact on cell cycle progression.

- **Cell Culture:** Culture target cells (e.g., SNU-EP2, A549, MCF7) in appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO<sub>2</sub> atmosphere [5].
- **Drug Treatment:** Prepare a stock solution of abemaciclib in DMSO. Treat cells with a range of concentrations (e.g., 0.1 μM, 0.5 μM, 1 μM, 2 μM, 10 μM) for 24, 48, and 72 hours. Include a control group treated with DMSO vehicle only [5].
- **Cell Proliferation (MTT) Assay:**
  - After treatment, add MTT reagent to each well and incubate for 1-4 hours.
  - The viable cells will reduce MTT to purple formazan crystals. Solubilize these crystals with DMSO.
  - Measure the absorbance at 570 nm using a plate reader.
  - Calculate the percentage of cell viability and determine the IC<sub>50</sub> value (concentration that inhibits cell proliferation by 50%) [5].
- **Cell Cycle Analysis by Flow Cytometry:**
  - Harvest drug-treated and control cells by trypsinization.
  - Fix the cells in 70% ethanol overnight at -20°C.
  - Wash cells and resuspend in a propidium iodide (PI) staining solution containing RNase.
  - Incubate for 30 minutes at room temperature in the dark.
  - Analyze the DNA content using a flow cytometer. The distribution of cells in G1, S, and G2/M phases can be determined based on PI fluorescence [5].

## Protocol 2: Analysis of Non-Apoptotic Cell Death

Abemaciclib can induce a non-apoptotic cell death characterized by cytoplasmic vacuolation [5]. This protocol helps characterize this unique phenotype.

- **Morphological Observation:** After treating cells (e.g., A549) with abemaciclib (around IC<sub>50</sub> concentration) for 24 hours, observe morphological changes using a phase-contrast microscope. Look for the formation of large cytoplasmic vacuoles, a hallmark of this cell-death phenotype [5].
- **Apoptosis Analysis (Western Blot):**
  - Lyse treated and control cells to extract total protein.
  - Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
  - Probe the membrane with specific antibodies:
    - **Cleaved PARP:** To detect apoptosis. Abemaciclib treatment may show little cleavage.
    - **Cleaved Caspase-3:** A key executioner of apoptosis. Abemaciclib may not activate it significantly.
    - **Phospho-RIPK1 / Phospho-MLKL:** To rule out necroptosis.
  - The absence of strong markers for apoptosis or necroptosis supports a non-apoptotic cell death mechanism [5].
- **Lysosomal Staining (Immunofluorescence):**

- Treat cells on coverslips with abemaciclib.
- Incubate with LysoSensor Green DND-189 and/or a fluorescent antibody against LAMP1 (a lysosomal marker) like LAMP1-mCherry.
- Fix the cells and analyze under a fluorescence microscope. This confirms that the cytoplasmic vacuoles originate from lysosomes [5].

## Clinical and Regulatory Status

Abemaciclib is approved for use in the US, EU, and other regions [6]. It is indicated for HR-positive, HER2-negative advanced or metastatic breast cancer, both in combination with endocrine therapy (fulvestrant or an aromatase inhibitor) and as monotherapy [6] [1] [8]. It is also approved for the adjuvant treatment of high-risk, early breast cancer [6].

As of 2023, it was involved in multiple Phase III clinical trials for other cancers, including dedifferentiated liposarcoma and metastatic prostate cancer, and in Phase I/II trials for various other malignancies [6].

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